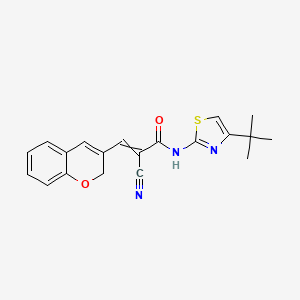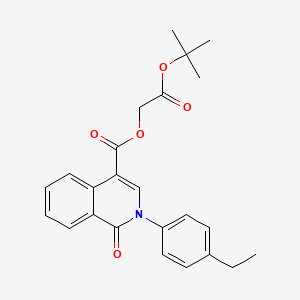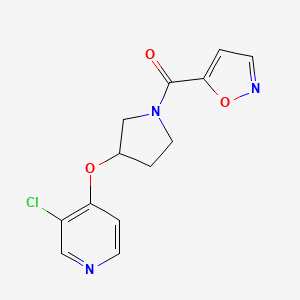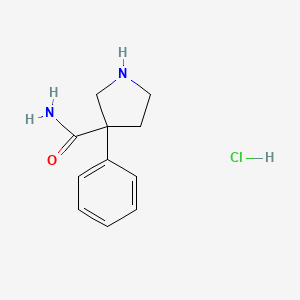
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde is a chemical compound that has been of significant interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been studied extensively.
Aplicaciones Científicas De Investigación
Plant Growth Promotion
- Plant Growth Promotion: A study synthesized derivatives of this compound and evaluated their effects on the growth of several plant species, including Hibiscus, Mint, and Basil. The study found these compounds to be effective in promoting plant growth (Hassan et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity: Research has shown that certain derivatives of this compound possess promising antimicrobial properties. These compounds were tested against various bacterial and fungal strains, displaying significant activity (Idrees et al., 2020).
Synthesis and Characterization
- Synthesis and Characterization: Various studies have been focused on the efficient synthesis and structural characterization of this compound and its derivatives. This includes exploring different synthesis methods, such as ultrasound-assisted synthesis, and characterizing the compounds using techniques like IR, NMR, and X-ray crystallography (Prasath et al., 2015).
Catalysis in Polymerization
- Catalysis in Polymerization: Some research has explored the use of this compound in the synthesis of aluminum and zinc complexes, which were then utilized as catalysts for the ring-opening polymerization of caprolactone, a key process in polymer science (Qiao et al., 2011).
Molecular Structure Analysis
- Molecular Structure Analysis: The compound has been used in studies aimed at understanding molecular structures. This includes the analysis of its crystal structure and the examination of interactions such as hydrogen bonding and pi-stacking interactions (Xu & Shi, 2011).
Propiedades
IUPAC Name |
3-methyl-1-phenyl-5-quinolin-8-ylsulfanylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-17(13-24)20(23(22-14)16-9-3-2-4-10-16)25-18-11-5-7-15-8-6-12-21-19(15)18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJKUBISVBELDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-5-(quinolin-8-ylthio)-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)




![1-[2-(3-Methylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2462775.png)



![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2462781.png)
